(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 2-pyridinecarboxaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazole compounds are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes and receptors makes it a subject of interest in drug discovery and development.
Industry
Industrially, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-methoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(3-chlorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(3-fluorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
307350-70-5 |
---|---|
Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.367 |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
NIJZTNRRLQRUNO-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
solubility |
not available |
Origin of Product |
United States |
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